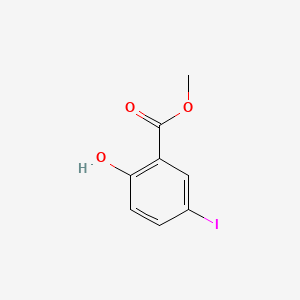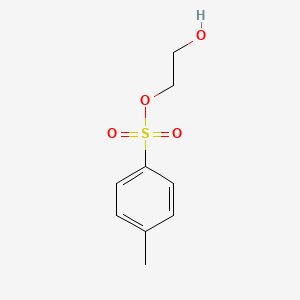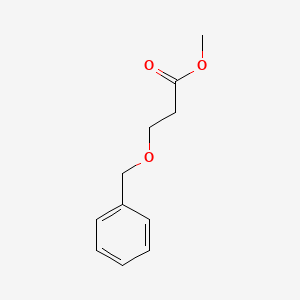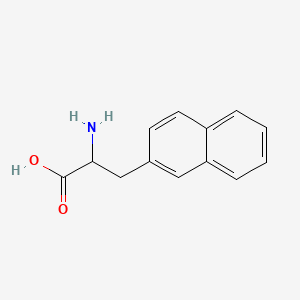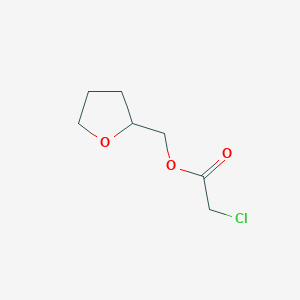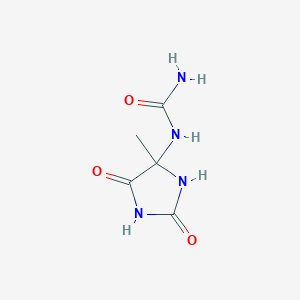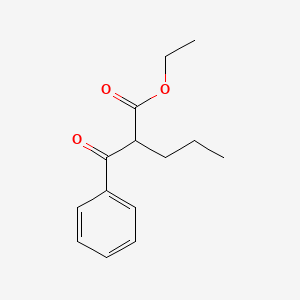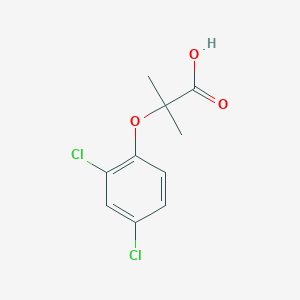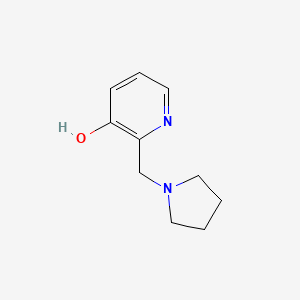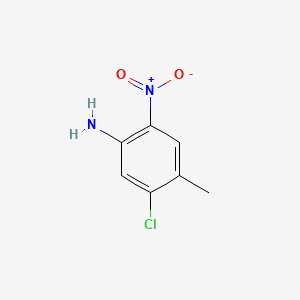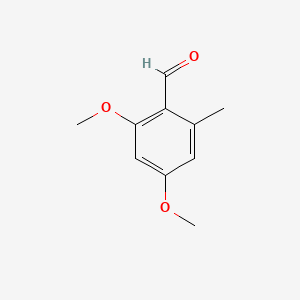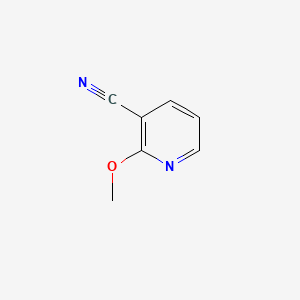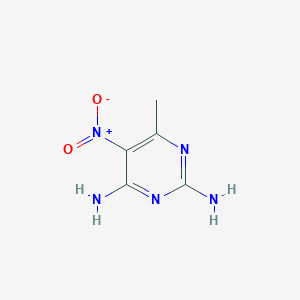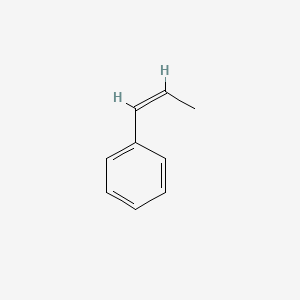![molecular formula C13H11N5O B1347406 2-[(1-phényl-1H-tétrazol-5-yl)oxy]aniline CAS No. 610261-68-2](/img/structure/B1347406.png)
2-[(1-phényl-1H-tétrazol-5-yl)oxy]aniline
Vue d'ensemble
Description
2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline: is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to an aniline moiety. This compound is part of the tetrazole family, known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural properties .
Applications De Recherche Scientifique
2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Mécanisme D'action
Target of Action
It is known that the compound forms hydrogen bonds with amino acids in their active pockets . This suggests that it may interact with proteins or enzymes that have these specific amino acids in their active sites.
Mode of Action
The compound interacts with its targets through hydrogen bonding . It has been observed that all of the synthesized compounds had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy
Result of Action
The compound’s ability to form hydrogen bonds with amino acids in their active pockets suggests that it may influence the function of these proteins or enzymes .
Analyse Biochimique
Biochemical Properties
2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The tetrazole ring in 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline can form stable complexes with metal ions, influencing the activity of metalloproteins. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism. In various cell types, 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline has been shown to affect cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The tetrazole ring can inhibit enzyme activity by competing with natural substrates. Additionally, 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline can modulate gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a small increase in dosage leads to a disproportionate increase in biological activity .
Metabolic Pathways
2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can affect metabolic flux and alter the levels of various metabolites. The tetrazole ring’s stability allows 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline to resist rapid degradation, making it a persistent molecule in metabolic studies .
Transport and Distribution
Within cells and tissues, 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The tetrazole ring’s properties allow it to cross cell membranes efficiently, facilitating its distribution throughout the body .
Subcellular Localization
The subcellular localization of 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications direct 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline to specific organelles, influencing its function and activity within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline typically involves the reaction of aniline derivatives with tetrazole precursors. One common method is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethyl orthoformate .
Industrial Production Methods: In industrial settings, the synthesis of tetrazole derivatives can be optimized for higher yields and cost-effectiveness. Eco-friendly approaches, such as using water as a solvent and moderate reaction conditions, are preferred. The use of non-toxic reagents and easy extraction methods are also emphasized to ensure the process is sustainable and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the aniline moiety.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl or aniline positions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for electrophilic aromatic substitution.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or aniline rings .
Comparaison Avec Des Composés Similaires
5-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the aniline moiety.
2-(1H-tetrazol-5-yl)phenylamine: Similar structure but with different substitution patterns.
Uniqueness: 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline is unique due to its combination of the tetrazole ring and aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
2-(1-phenyltetrazol-5-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-11-8-4-5-9-12(11)19-13-15-16-17-18(13)10-6-2-1-3-7-10/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREQLIQBUZTFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360116 | |
| Record name | 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610261-68-2 | |
| Record name | 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


